3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered significant scientific interest due to its unique chemical and physical properties. This compound, with the molecular formula C12H11F3O2, is known for its stability and reactivity, making it a valuable subject in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of the cyclobutanone with Bu3SnH, followed by deoxygenation and decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to interact with various biological and chemical systems . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid stands out due to its cyclobutane ring structure, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group further enhances its reactivity and stability, making it a versatile compound for various applications .
Biological Activity
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS Number: 143589-58-6) is a compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11F3O2
- Molecular Weight : 244.21 g/mol
- CAS Number : 143589-58-6
The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and biological activity of compounds, making it a significant moiety in drug design.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological targets.
Inhibition Studies
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced inhibitory effects on certain enzymes. For instance, the presence of the trifluoromethyl group in related compounds has been linked to increased potency in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOXs), which are crucial in inflammatory processes and cancer progression .
Cytotoxicity Evaluations
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. For example, derivatives with the trifluoromethyl group have shown moderate cytotoxicity against breast cancer cell lines such as MCF-7. The mechanism of action often involves the modulation of apoptotic pathways and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins. These studies reveal that the trifluoromethyl group can engage in significant interactions with amino acid residues in enzyme active sites, potentially leading to inhibition .
Comparative Analysis of Biological Activity
Compound | Target Enzyme | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | COX-2 | Moderate | Enhanced activity due to -CF3 group |
Related compound A | AChE | 19.2 | Moderate inhibition |
Related compound B | BChE | 13.2 | Significant inhibition |
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIXZJSJPCRBSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143589-58-6 |
Source
|
Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.